molecular formula C13H11ClO2 B6370364 3-(2-Chloro-5-methoxyphenyl)phenol CAS No. 1261894-15-8

3-(2-Chloro-5-methoxyphenyl)phenol

Cat. No.: B6370364
CAS No.: 1261894-15-8
M. Wt: 234.68 g/mol
InChI Key: FYBBDEPFDNUPRM-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2-chloro-5-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methoxyphenyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-methoxyphenol with 2-chloro-5-bromobenzene in the presence of a copper catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures (around 130°C) for an extended period (24 hours) to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-5-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenolic hydroxyl group can participate in reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent.

    Electrophilic Aromatic Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

    Nucleophilic Aromatic Substitution: Substituted phenols with various functional groups.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated phenols.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

Chemistry: 3-(2-Chloro-5-methoxyphenyl)phenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various bioactive compounds and conducting polymers .

Biology: In biological research, this compound is investigated for its potential anti-tumor and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in experimental models .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, some derivatives have been studied for their antimicrobial and antiviral properties .

Industry: this compound is used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)phenol involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes. The compound may also interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

    2-Chloro-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.

    3-(2-Chloro-4-methoxyphenyl)phenol: Similar structure but with the methoxy group in a different position.

    3-(2-Chloro-5-nitrophenyl)phenol: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 3-(2-Chloro-5-methoxyphenyl)phenol is unique due to the specific positioning of the chloro and methoxy groups, which imparts distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the chloro group provides sites for further functionalization .

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-11-5-6-13(14)12(8-11)9-3-2-4-10(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBBDEPFDNUPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683558
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-15-8
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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